N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
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Overview
Description
The compound is an organic molecule with a complex structure, including a methoxyphenoxy group, an oxadiazole ring, and a cyclopropane sulfonamide group . These groups are common in many pharmaceuticals and organic compounds, suggesting potential applications in these areas .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques could potentially be used to analyze the structure of the compound .Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the oxadiazole ring is known to participate in various chemical transformations .Scientific Research Applications
1. Role in Serotonin Receptor Antagonism
Research has identified analogues of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide as potent and selective antagonists for 5-HT(1B/1D) receptors, which are critical in the modulation of serotonin levels in the brain. These compounds exhibit high affinity for rat and calf 5-HT(1B/1D) receptors, offering potential for the treatment of migraine through the inhibition of serotonin release in the cortex of guinea pigs (Liao et al., 2000).
2. Biocatalysis in Drug Metabolism
The use of microbial-based surrogate biocatalytic systems demonstrates the potential for producing mammalian metabolites of biaryl-bis-sulfonamide compounds, such as this compound. This approach aids in the structural characterization of drug metabolites, supporting drug development processes by providing analytical standards for clinical investigations (Zmijewski et al., 2006).
3. Photodynamic Therapy Applications
Compounds with sulfonamide linkers have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable photophysical and photochemical properties, including high singlet oxygen quantum yields, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
4. Selectivity and Potency in CNS Disorders
N-alkylated arylsulfonamide derivatives have been identified as selective and potent 5-HT7 receptor antagonists. These compounds exhibit antidepressant-like and pro-cognitive properties in vivo, highlighting their potential for the treatment of central nervous system (CNS) disorders. The synthesis and pharmacological evaluation of these compounds provide a basis for exploring therapeutic approaches to complex diseases (Canale et al., 2016).
5. Antimicrobial and Antifungal Properties
Research into 1,3,4-thiadiazole derivatives, which share a structural resemblance with the compound of interest, has revealed broad-spectrum antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents, underscoring the importance of structural analogues in combating infectious diseases (Ameen & Qasir, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-20-10-2-4-11(5-3-10)21-9-13-16-14(22-17-13)8-15-23(18,19)12-6-7-12/h2-5,12,15H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYWHQCQHLOFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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